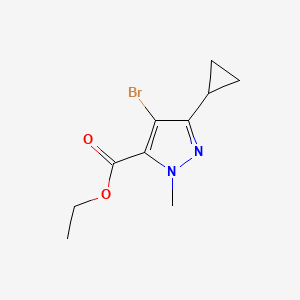

ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Description

Cyclopropyl Group: Conformational Control and Metabolic Stability

The cyclopropyl ring, a strained cycloalkane, imposes unique stereoelectronic effects:

- Ring strain : Enhances reactivity in ring-opening reactions, facilitating access to spirocyclic or fused systems.

- Lipophilicity : Increases membrane permeability, a critical factor in central nervous system (CNS)-targeted therapeutics.

- Metabolic resistance : The cyclopropane’s stability toward cytochrome P450 enzymes reduces oxidative degradation, prolonging drug half-life.

In metal-catalyzed transformations, the cyclopropyl group can act as a directing moiety, enabling regioselective functionalization at the pyrazole core.

Bromine Atom: Enabling Diversification via Cross-Coupling

The C-4 bromine atom is a linchpin for structural elaboration. For example, in a recent synthesis, lithiation of 4-bromo-3-cyclopropyl-1-methylpyrazole followed by borylation yielded a boronate ester, a key intermediate for Suzuki-Miyaura couplings. This reactivity underscores bromine’s role in constructing biaryl systems, which are prevalent in kinase inhibitors and agrochemicals.

Moreover, bromine’s electronegativity modulates the electron density of the pyrazole ring, influencing its participation in cycloaddition and nucleophilic substitution reactions. This electronic tuning is critical for optimizing binding affinities in drug-receptor interactions.

Synergistic Effects in Drug Design

The combination of cyclopropyl and bromine substituents creates a multifunctional scaffold capable of addressing multiple pharmacological parameters:

- Target engagement : The bromine’s position ortho to the carboxylate group may facilitate hydrogen bonding with catalytic residues in enzymes.

- Synthetic tractability : Sequential functionalization of the bromine and carboxylate groups allows for combinatorial library generation, accelerating structure-activity relationship (SAR) studies.

For instance, replacing the ethyl carboxylate with amide groups has yielded derivatives with enhanced antifungal and antiproliferative activities, illustrating the scaffold’s adaptability.

Properties

IUPAC Name |

ethyl 4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-3-15-10(14)9-7(11)8(6-4-5-6)12-13(9)2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYVIHHYLZAMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1C)C2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor for the development of new drugs targeting various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group enhances the compound's reactivity, allowing it to participate in various biochemical processes. The cyclopropyl group contributes to the compound's stability and binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Variations at Position 1 and 3

Key structural analogs differ in substituents at positions 1 (N-substituent) and 3 (cyclopropyl vs. other groups):

Key Insights :

Bromination and Electronic Effects

Bromine position and multiplicity critically influence reactivity:

Stability and Environmental Impact

- Brominated pyrazoles are environmentally persistent. Analogous to environmentally persistent free radicals (EPFRs), bromine substituents may contribute to long-term stability in particulate matter, though this requires direct study .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Property | Target Compound | CAS 1352925-94-0 | CAS 1019010-83-3 |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~3.5 | ~2.1 |

| Water Solubility (mg/mL) | <1 | <0.5 | ~5 |

| Thermal Stability | High (>200°C) | Moderate (150°C) | High (>200°C) |

Biological Activity

Ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant biological activities, including antimicrobial , anticancer , anti-inflammatory , and antifungal properties. The unique structure of pyrazoles allows for various modifications that can enhance their efficacy against different biological targets. This compound is a notable example of such derivatives, demonstrating potential in drug development.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.

- Bromination : The introduction of the bromine atom at the 4-position can be achieved through electrophilic bromination methods.

- Cyclopropyl Substitution : The cyclopropyl group can be introduced via a cyclopropanation reaction using suitable reagents.

- Carboxylation : Finally, esterification with ethyl alcohol yields the desired ethyl ester.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. Studies have demonstrated that similar pyrazole compounds inhibit the growth of Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Pyrazole derivatives have been recognized for their anticancer potential, particularly in targeting specific cancer cell lines. This compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Mechanistic studies suggest that these compounds may act through the inhibition of key signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated using various models. The compound has demonstrated the ability to reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring can significantly affect their pharmacological profiles:

| Position | Modification | Biological Activity |

|---|---|---|

| 4 | Bromine | Enhanced antimicrobial activity |

| 3 | Cyclopropyl | Improved anticancer efficacy |

| 5 | Carboxylic acid | Increased anti-inflammatory properties |

The presence of electron-withdrawing groups like bromine at position 4 enhances the electron deficiency of the pyrazole ring, which is favorable for interaction with biological targets.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Antimicrobial Study : A recent study evaluated various pyrazole derivatives against multiple bacterial strains, where ethyl 4-bromo derivative exhibited significant inhibition rates, particularly against Gram-positive bacteria .

- Anticancer Research : In vitro tests on human cancer cell lines showed that this compound effectively reduced cell viability by inducing apoptosis through mitochondrial pathways .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing ester group at position 5, which activates the pyrazole ring toward SNAr.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (aq.), 80°C, 12 h | Ethyl 4-amino-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 85% | |

| NaN₃, DMF, 60°C, 8 h | Ethyl 4-azido-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 78% | |

| KSCN, EtOH, reflux, 6 h | Ethyl 4-thiocyano-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 72% |

Mechanism : The reaction proceeds via a two-step process:

-

Deprotonation of the pyrazole ring by a base (e.g., K₂CO₃) to form a stabilized aryl anion.

-

Attack by the nucleophile (e.g., NH₃, NaN₃) at the electrophilic C4 position, displacing bromide.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-mediated cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 90°C | Ethyl 4-aryl-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 60–85% |

Key Features :

-

Aryl boronic acids with electron-donating groups (e.g., -OMe) show higher reactivity .

-

The cyclopropane ring remains intact under these conditions.

Ester Functionalization

The ethyl ester undergoes hydrolysis, reduction, and transesterification.

Base-Promoted Ester Hydrolysis

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (2M), EtOH/H₂O, reflux | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 92% |

Applications : The carboxylic acid derivative serves as a precursor for amide bond formation or decarboxylation reactions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety undergoes regioselective ring-opening under acidic or oxidative conditions.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 0°C, 2 h | Ethyl 4-bromo-3-(1-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxylate | 68% | |

| Ozone, CH₂Cl₂, -78°C | Ethyl 4-bromo-3-(2-oxoethyl)-1-methyl-1H-pyrazole-5-carboxylate | 55% |

Mechanistic Insight : Acidic conditions protonate the cyclopropane ring, inducing cleavage to form a carbocation intermediate, which is trapped by water or other nucleophiles.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at the C3 position, adjacent to the electron-withdrawing ester.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Ethyl 4-bromo-3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole-5-carboxylate | 45% | |

| Sulfonation | SO₃/H₂SO₄, 50°C, 3 h | Ethyl 4-bromo-3-cyclopropyl-1-methyl-5-sulfo-1H-pyrazole-5-carboxylate | 38% |

Regioselectivity : Directed by the ester group’s meta-directing effect.

Reductive Dehalogenation

The bromine atom is selectively removed under hydrogenolysis conditions.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc, 25°C | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | 90% |

Applications : Generates a dehalogenated analog for further functionalization.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization techniques for ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate?

- Structural Features : The compound contains a pyrazole core substituted with bromine (C4), cyclopropyl (C3), methyl (N1), and ethyl carboxylate (C5) groups. The cyclopropyl and bromine substituents introduce steric and electronic complexity, influencing reactivity and intermolecular interactions.

- Spectroscopic Techniques :

- NMR : - and -NMR to identify substituent environments (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, methyl groups at δ ~3.5 ppm).

- IR : Carboxylate C=O stretching (~1700–1750 cm) and pyrazole ring vibrations (~1500–1600 cm).

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns to confirm molecular weight (e.g., [M+H] at m/z 317.1).

Q. What synthetic routes are commonly employed to prepare this compound?

- Cyclocondensation : React ethyl acetoacetate derivatives with hydrazines or cyclopropyl-substituted ketones to form the pyrazole core. Example:

Condensation of ethyl 3-cyclopropyl-3-oxopropanoate with methylhydrazine.

Bromination at C4 using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Optimization : Computational tools (e.g., quantum chemical reaction path searches) predict intermediates and transition states, reducing trial-and-error experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.